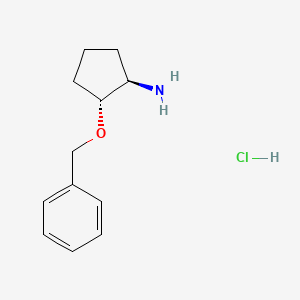

rel-(1R,2R)-2-(Benzyloxy)cyclopentan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rel-(1R,2R)-2-(Benzyloxy)cyclopentan-1-amine hydrochloride, also known as (R,R)-BCP hydrochloride, is a chiral amine that has been extensively studied in the field of organic chemistry due to its potential applications in drug development. This compound is a derivative of cyclopentane and has a unique stereochemistry that makes it an interesting molecule to study.

Aplicaciones Científicas De Investigación

Application in the Preparation of Monoamine-Monoamide Bis(thiol) Oxo Complexes

The preparation and structural characterization of a novel N2S2 ligand system for the formation of Re(V) oxo and Tc(V) oxo complexes have been explored using a similar compound, demonstrating its potential in forming complex metal incorporations. This process involves several synthesis steps from commercially available starting materials, leading to the creation of monoamine-monoamide bis(thiol) oxo complexes of technetium(V) and rhenium(V), which are significant in medical imaging and radiopharmaceutical applications (O’Neil, Wilson, & Katzenellenbogen, 1994).

Use in Chiral Derivatization for LC Enantioseparation

rel-(1R,2R)-2-(Benzyloxy)cyclopentan-1-amine hydrochloride could be explored in methodologies similar to those using enantiomerically pure amines for nucleophilic substitution reactions. Such applications are crucial for the chiral derivatization and subsequent liquid chromatography (LC) enantioseparation of amino acids, showcasing the compound's potential utility in analytical chemistry and pharmaceutical research to determine d-amino acids in complex mixtures (Bhushan & Lal, 2013).

In the Synthesis of Novel Re(I) Tricarbonyl Complexes

The compound's analogs have been used in the synthesis and structural characterization of novel Re(I) tricarbonyl complexes, which are anchored on phosphinoarylbenzylamine and phosphinoaryloxazoline generated in situ. This indicates its potential in developing new materials with applications ranging from catalysis to the design of luminescent materials for optical and electronic devices (Kniess et al., 2003).

In the Development of Corrosion Inhibitors

Benzimidazole derivatives, structurally related to rel-(1R,2R)-2-(Benzyloxy)cyclopentan-1-amine hydrochloride, have been investigated as corrosion inhibitors of mild steel in acidic media. These studies reveal the compound's potential as a foundational structure for developing novel inhibitors that prevent metal corrosion, essential for extending the lifespan of metal components in various industrial applications (Tang et al., 2013).

Propiedades

IUPAC Name |

(1R,2R)-2-phenylmethoxycyclopentan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10;/h1-3,5-6,11-12H,4,7-9,13H2;1H/t11-,12-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKVRQNSFUGFHHJ-MNMPKAIFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)OCC2=CC=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)OCC2=CC=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-phenoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2889681.png)

![2-[(2,4-dimethylphenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazino)phenyl]acetamide](/img/structure/B2889682.png)

![1-(Diphenylmethyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2889689.png)

![(2E,5Z)-5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one](/img/structure/B2889694.png)

![3-(4-methoxyphenoxy)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2889698.png)

![3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2889699.png)

![N-(3,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2889700.png)